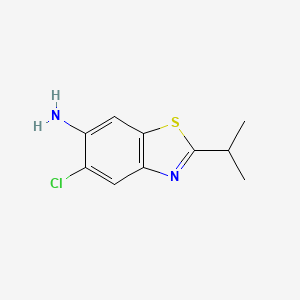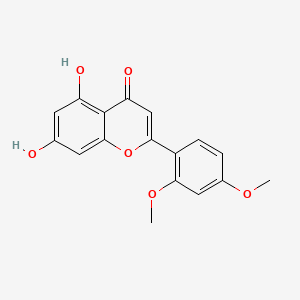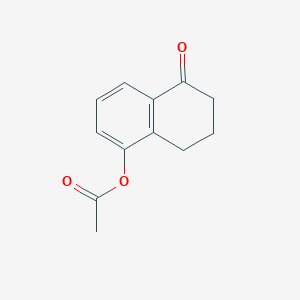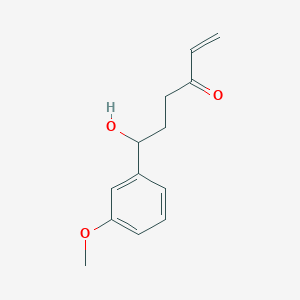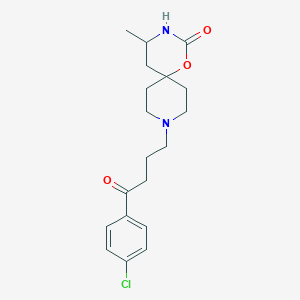
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3,9-diazaspiro(55)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. Commonly used reagents include strong bases and cyclization agents.
Introduction of the p-Chlorobenzoyl Group: This step involves the acylation of the spirocyclic core with p-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorobenzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products
Wissenschaftliche Forschungsanwendungen
1-Oxa-3,9-diazaspiro(5
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The p-chlorobenzoyl group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-9-[3-(p-chlorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- 9-[3-(p-Chlorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
Uniqueness
1-Oxa-3,9-diazaspiro(55)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- stands out due to its specific spirocyclic structure and the presence of the p-chlorobenzoyl group
Eigenschaften
CAS-Nummer |
54981-20-3 |
|---|---|
Molekularformel |
C19H25ClN2O3 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
9-[4-(4-chlorophenyl)-4-oxobutyl]-4-methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C19H25ClN2O3/c1-14-13-19(25-18(24)21-14)8-11-22(12-9-19)10-2-3-17(23)15-4-6-16(20)7-5-15/h4-7,14H,2-3,8-13H2,1H3,(H,21,24) |
InChI-Schlüssel |
IZXVFHAPQVWKPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)Cl)OC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
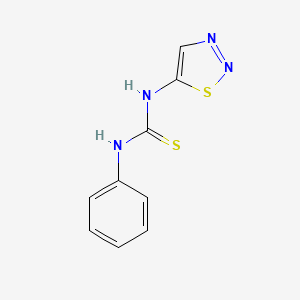
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
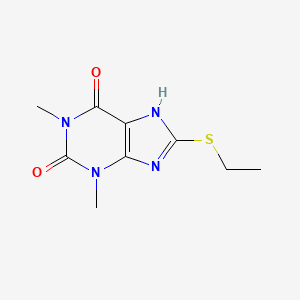
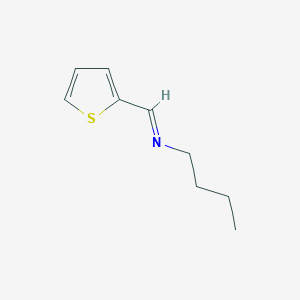
![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)
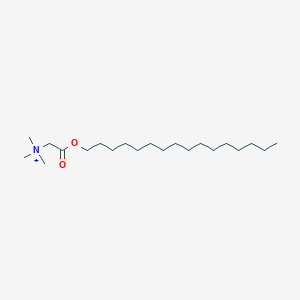

![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)
